

# Spectroscopic Profile of 4-Bromo-1,1-dimethoxybutane: A Technical Guide

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## Compound of Interest

Compound Name: **4-Bromo-1,1-dimethoxybutane**

Cat. No.: **B1310479**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-1,1-dimethoxybutane**, a valuable building block in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **4-Bromo-1,1-dimethoxybutane**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.40	Triplet	1H	H-1
~3.41	Triplet	2H	H-4
~3.32	Singlet	6H	2 x -OCH <sub>3</sub>
~1.98	Quintet	2H	H-3
~1.78	Quintet	2H	H-2

Solvent:  $\text{CDCl}_3$ . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~104.0	C-1
~52.5	$-\text{OCH}_3$
~33.0	C-4
~31.0	C-2
~28.0	C-3

Solvent:  $\text{CDCl}_3$ . Reference:  $\text{CDCl}_3$  at 77.16 ppm.

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2950-2850	Strong	C-H (alkane) stretching
1470-1430	Medium	C-H bending
1190-1075	Strong	C-O (acetal) stretching
650-550	Medium-Strong	C-Br stretching

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
198/196	$[\text{M}]^+$ (Molecular ion peak, bromine isotopes)
167/165	$[\text{M} - \text{OCH}_3]^+$
117	$[\text{M} - \text{Br}]^+$
75	$[\text{CH}(\text{OCH}_3)_2]^+$ (Base peak)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- A sample of **4-Bromo-1,1-dimethoxybutane** (approximately 10-20 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL) within a clean, dry NMR tube.
- The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

### Data Acquisition:

- The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
- The magnetic field is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- For  $^1\text{H}$  NMR, standard acquisition parameters are used, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is run, with a longer acquisition time or a higher number of scans to compensate for the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

### Sample Preparation:

- As **4-Bromo-1,1-dimethoxybutane** is a liquid at room temperature, a neat sample is used.
- A small drop of the compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

### Data Acquisition:

- A background spectrum of the empty spectrometer is recorded.
- The prepared salt plates are mounted in the instrument's sample holder.
- The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

### Sample Preparation:

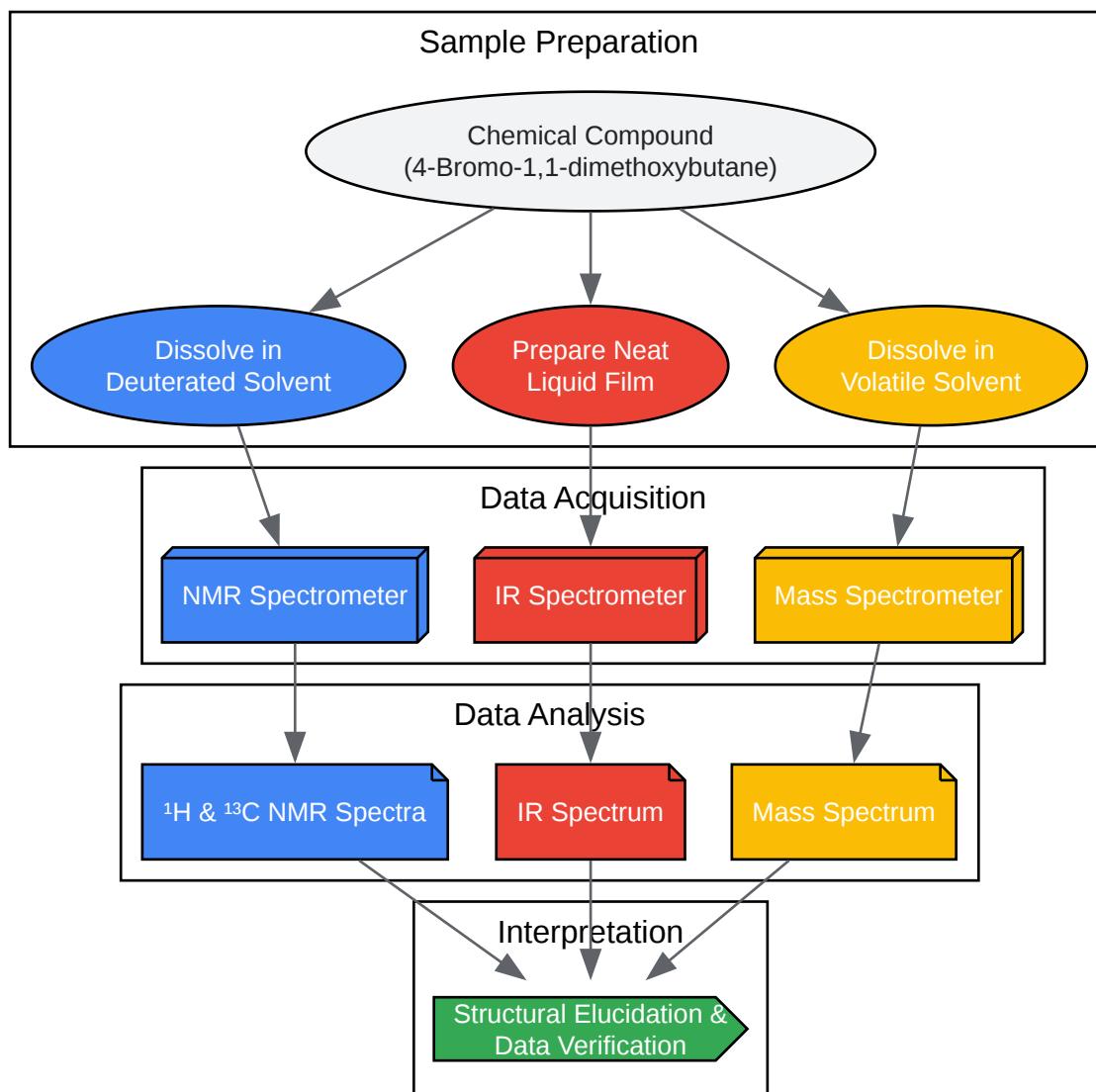
- A dilute solution of **4-Bromo-1,1-dimethoxybutane** is prepared by dissolving a small amount of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
- The final concentration is typically in the range of 1-10  $\mu\text{g/mL}$ .

### Data Acquisition:

- The sample solution is introduced into the mass spectrometer, commonly via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system.
- Electron ionization (EI) is a common method for fragmenting the molecule.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

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